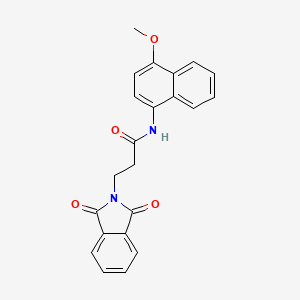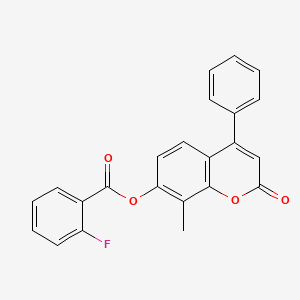
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)propanamide
Overview
Description
“3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)propanamide” is a complex organic compound that features a combination of isoindole and naphthalene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)propanamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.
Attachment of the Naphthalene Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthalene derivative.
Formation of the Propanamide Linker: This could be done through an amidation reaction, where the amine group of the naphthalene derivative reacts with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group on the naphthalene ring.
Reduction: Reduction reactions might target the carbonyl groups in the isoindole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds with similar structures are often used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the formulation of new drugs.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like thalidomide, which also contain the isoindole moiety.
Naphthalene Derivatives: Compounds like naphthalene-1,4-dione, which feature the naphthalene ring.
Uniqueness
The uniqueness of “3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)propanamide” lies in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-28-19-11-10-18(14-6-2-3-7-15(14)19)23-20(25)12-13-24-21(26)16-8-4-5-9-17(16)22(24)27/h2-11H,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOAPXRXPBEYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472307.png)
![ethyl 3-{[4-chloro-1-(3-chloro-4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B3472310.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472314.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472318.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(2,3-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472324.png)
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,5-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3472347.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(2-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472353.png)

![ethyl 4-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B3472364.png)
![{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3472371.png)
![3-chloro-4-[(3-chlorophenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3472372.png)

![N-benzyl-4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3472399.png)
![N-benzyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3472403.png)
